![molecular formula C14H8Br2Cl2O2 B14915462 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H8Br2Cl2O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .
化学反応の分析
Types of Reactions
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 3,5-dibromo-4-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dibromo-4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol.
科学的研究の応用
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to potential therapeutic or antimicrobial activities .
類似化合物との比較
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the 3,4-dichlorobenzyl group, making it less complex and potentially less active in certain applications.
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Lacks the bromine substituents, which may reduce its reactivity and versatility in chemical reactions.
3,4-Dibromobenzaldehyde: Similar in structure but lacks the 3,4-dichlorobenzyl group, affecting its chemical and biological properties.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C14H8Br2Cl2O2 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
3,5-dibromo-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H8Br2Cl2O2/c15-10-3-9(6-19)4-11(16)14(10)20-7-8-1-2-12(17)13(18)5-8/h1-6H,7H2 |
InChIキー |
NESQWQMNNFKOHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2Br)C=O)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


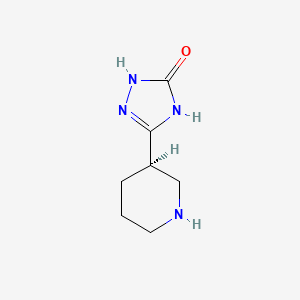

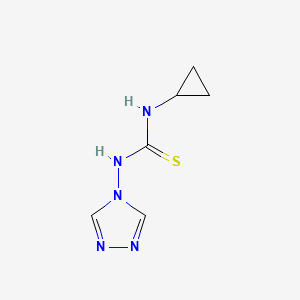
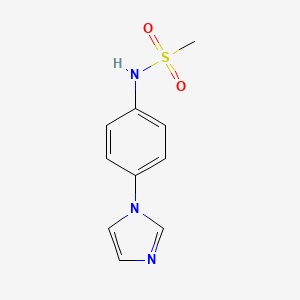
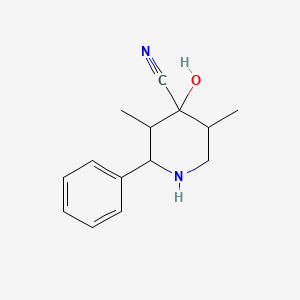
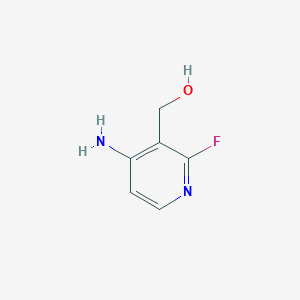

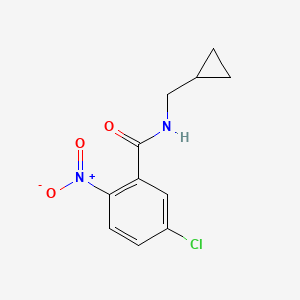
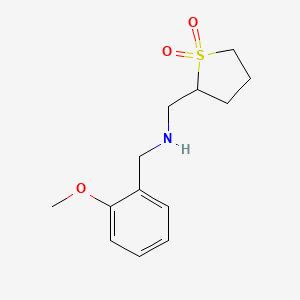

![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)



